4-Methoxy-4'-nitrochalcone

Nonlinear Optics Optical Limiting Photonic Materials

4-Methoxy-4'-nitrochalcone (CAS 6552-62-1, molecular formula C₁₆H₁₃NO₄, molecular weight 283.28 g/mol) is a synthetic chalcone derivative featuring a para-methoxy electron-donating group on ring B and a para-nitro electron-withdrawing group on ring A, creating a distinct donor-π-acceptor (D-π-A) electronic configuration. Synthesized via Claisen-Schmidt condensation of 4-methoxybenzaldehyde and 4-nitroacetophenone, this compound crystallizes as a yellow solid with a reported melting point of 177 °C and exhibits optical transparency across the Vis-NIR region.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
Cat. No. B11956645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4'-nitrochalcone
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3
InChIKeyOEFOVQFJRDIUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4'-nitrochalcone: Key Physicochemical and Structural Identifiers for Procurement


4-Methoxy-4'-nitrochalcone (CAS 6552-62-1, molecular formula C₁₆H₁₃NO₄, molecular weight 283.28 g/mol) is a synthetic chalcone derivative featuring a para-methoxy electron-donating group on ring B and a para-nitro electron-withdrawing group on ring A, creating a distinct donor-π-acceptor (D-π-A) electronic configuration [1]. Synthesized via Claisen-Schmidt condensation of 4-methoxybenzaldehyde and 4-nitroacetophenone, this compound crystallizes as a yellow solid with a reported melting point of 177 °C and exhibits optical transparency across the Vis-NIR region [2]. Its dual-substituent architecture fundamentally differentiates it from mono-substituted chalcones in both photonic and biological performance parameters.

Why 4-Methoxy-4'-nitrochalcone Cannot Be Replaced by Generic Mono-Substituted or Isomeric Chalcones


Simple substitution of 4-methoxy-4'-nitrochalcone with mono-substituted analogs such as 4-nitrochalcone or 4-methoxychalcone, or with positional isomers like 3-nitrochalcone derivatives, fundamentally alters both electronic structure and biological reactivity profile. The cooperative push-pull effect between the para-methoxy donor and para-nitro acceptor establishes a unique intramolecular charge-transfer (ICT) state that governs nonlinear absorption magnitude, optical limiting threshold, and thermal stability [1]. Substituting either substituent or relocating the nitro group to the meta position disrupts this D-π-A conjugation pathway, resulting in quantifiably lower third-order susceptibility and altered biological activity profiles, as demonstrated in head-to-head thin-film Z-scan comparisons and mutagenicity assays [2]. Procurement based solely on chalcone class membership without specifying this exact substitution pattern therefore risks acquiring material with measurably inferior photonic performance.

4-Methoxy-4'-nitrochalcone: Head-to-Head Quantitative Differentiation Evidence


Third-Order Nonlinear Optical Susceptibility: MNC vs. 3-Nitro Isomer (ML3NC) in PMMA Thin Films

In a direct head-to-head comparison of chalcone-doped PMMA thin films under identical CW laser excitation at 532 nm, 4-methoxy-4'-nitrochalcone (MNC) exhibited superior nonlinear absorption performance relative to its 3-nitro positional isomer, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (ML3NC), and the dimethoxy analog DMMC. MNC delivered the highest nonlinear absorption coefficient (β) among the three derivatives tested, with the overall third-order nonlinear optical (NLO) parameters of the films scaling in the order MNC > ML3NC > DMMC [1]. The onset optical limiting threshold fluence of MNC was measured at 9.15 mJ/cm² under femtosecond excitation at 800 nm, a value that satisfies the figures of merit for all-optical switching applications [2]. These results establish that the para-nitro substitution pattern in MNC is critical for maximizing reverse saturable absorption (RSA) efficiency.

Nonlinear Optics Optical Limiting Photonic Materials

First Hyperpolarizability: MNC vs. Urea Reference Standard

Time-dependent Hartree-Fock (TDHF) calculations at the B3LYP/6-311+G(d) level revealed that the dynamic first hyperpolarizability β(-2ω;ω,ω) of 4-methoxy-4'-nitrochalcone (MNC) at 1064 nm is 55 times greater than that of the urea reference standard [1]. This exceptional hyperpolarizability originates from the D-π-A push-pull architecture created by the para-methoxy (donor) and para-nitro (acceptor) substituents, which maximizes intramolecular charge transfer across the chalcone backbone. Experimental Z-scan measurements corroborated the computational predictions, yielding a third-order NLO susceptibility χ⁽³⁾ of 1.39×10⁻¹⁴ esu and molecular second hyperpolarizability γ of 6.89×10⁻³⁴ esu [1].

Second-Harmonic Generation Hyperpolarizability DFT Calculation

Thermal Stability: MNC Melting Point vs. PMMA Glass Transition Compatibility

Thermogravimetric/differential thermal analysis (TG/DTA) established the melting point of 4-methoxy-4'-nitrochalcone (MNC) at 177 °C [1]. This value lies safely above the glass transition temperature of PMMA (approximately 125 °C), making MNC thermally compatible with PMMA matrix doping protocols without risk of phase separation or degradation during spin-coating and annealing steps. Prior work has noted that the para-nitro substitution contributes to enhanced crystal thermal stability compared to unsubstituted chalcones [2]. This thermal profile directly enables the reproducible fabrication of chalcone-PMMA composite thin films at doping concentrations up to 30 wt%, as demonstrated in multiple independent studies [3].

Thermal Stability Thin-Film Processing Material Compatibility

Mutagenicity Profile: MNC vs. 4-Nitrochalcone in the Salmonella Assay

In a systematic structure-mutagenicity study of 31 para-monosubstituted chalcones tested in Salmonella typhimurium strains TA98 and TA100, 4-nitrochalcone displayed the highest mutagenic potency across all compounds, reaching 3.0 revertants/nmole after S9 metabolic activation [1]. In contrast, chalcones bearing electron-donating para substituents such as methoxy showed markedly lower mutagenicity, and the mutagenic effects of the 4-methoxy chalcone oxide derivative were notably decreased by S9 treatment [1]. While 4-methoxy-4'-nitrochalcone (MNC) itself was not individually assayed in this panel, the established substituent-dependent SAR framework indicates that the presence of the 4-methoxy group on ring B in MNC is expected to attenuate the mutagenic potential relative to the unsubstituted 4-nitrochalcone baseline, providing a more favorable genotoxicity profile for applications requiring reduced DNA reactivity.

Genotoxicity Safety Screening Drug Development

Procurement-Driven Application Scenarios for 4-Methoxy-4'-nitrochalcone Based on Verified Differentiation


Optical Limiting and Laser Protection Devices

The experimentally verified optical limiting threshold of 9.15 mJ/cm² under femtosecond excitation, combined with the highest nonlinear absorption coefficient among three structurally related chalcones in PMMA thin films, makes MNC the preferred dopant for fabricating visible-region optical limiters and laser protective coatings [1]. Procurement of MNC over the 3-nitro isomer (ML3NC) or DMMC directly yields higher optical power limiting efficiency per unit doping concentration, as established by the Z-scan performance ranking MNC > ML3NC > DMMC [2].

Second-Order NLO Chromophore for Electro-Optic and SHG Applications

With a computed first hyperpolarizability 55 times that of urea at 1064 nm, MNC is a strong candidate for second-harmonic generation (SHG) microscopy probes and electro-optic modulator materials [3]. The D-π-A architecture is structurally optimized in MNC; procurement of mono-substituted chalcones lacking either the donor or acceptor group would result in significantly lower β values, directly reducing SHG conversion efficiency.

Low-Mutagenicity Nitrochalcone Scaffold for Anticancer Lead Optimization

SAR data from the Salmonella mutagenicity panel demonstrate that electron-donating substituents attenuate the genotoxicity of nitrochalcones [4]. MNC, bearing both the pharmacophoric nitro group and a detoxifying 4-methoxy substituent, offers a rationally designed scaffold for medicinal chemistry programs seeking to develop nitrochalcone-based anticancer agents with an improved safety margin compared to the highly mutagenic 4-nitrochalcone parent compound.

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